molecular formula C20H14Cl2F3N3O4 B13402981 [(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid

[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid

Cat. No.: B13402981
M. Wt: 488.2 g/mol
InChI Key: QHQPTCVXOHKDJV-RHSMWYFYSA-N
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Description

[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid is a complex organic compound that belongs to the class of triazolo-benzoxazepine derivatives This compound is characterized by its unique structure, which includes a triazole ring fused to a benzoxazepine ring, along with various substituents such as chloro, methoxy, and trifluoromethyl groups

Preparation Methods

The synthesis of [(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring, followed by the construction of the benzoxazepine ring system. Key reaction steps may involve cyclization reactions, halogenation, and functional group transformations. Industrial production methods may employ optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The acetic acid moiety can undergo hydrolysis to yield corresponding carboxylic acids and alcohols.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid can be compared with other similar compounds, such as:

    Triazolo-benzoxazepine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical reactivity and biological activities.

    Benzodiazepines: Although structurally different, benzodiazepines also contain a fused ring system and are known for their pharmacological effects.

    Triazole derivatives: Compounds containing the triazole ring are widely studied for their diverse chemical and biological properties.

Properties

Molecular Formula

C20H14Cl2F3N3O4

Molecular Weight

488.2 g/mol

IUPAC Name

2-[(4R,6S)-8-chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid

InChI

InChI=1S/C20H14Cl2F3N3O4/c1-31-13-4-2-3-10(16(13)22)17-11-7-9(21)5-6-12(11)28-18(14(32-17)8-15(29)30)26-27-19(28)20(23,24)25/h2-7,14,17H,8H2,1H3,(H,29,30)/t14-,17-/m1/s1

InChI Key

QHQPTCVXOHKDJV-RHSMWYFYSA-N

Isomeric SMILES

COC1=CC=CC(=C1Cl)[C@@H]2C3=C(C=CC(=C3)Cl)N4C(=NN=C4C(F)(F)F)[C@H](O2)CC(=O)O

Canonical SMILES

COC1=CC=CC(=C1Cl)C2C3=C(C=CC(=C3)Cl)N4C(=NN=C4C(F)(F)F)C(O2)CC(=O)O

Origin of Product

United States

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